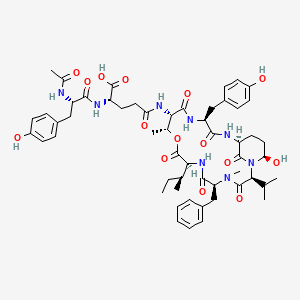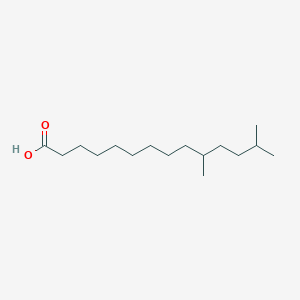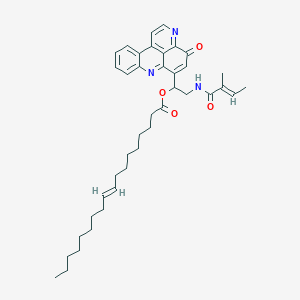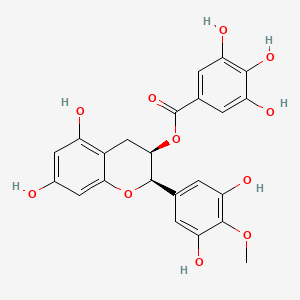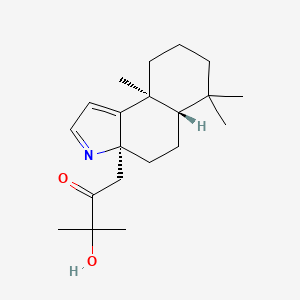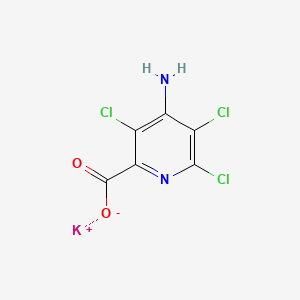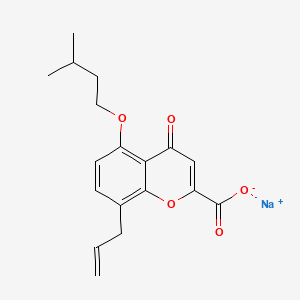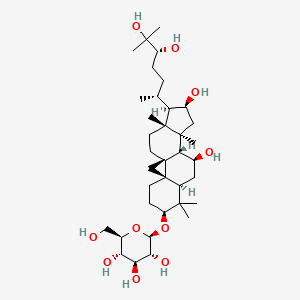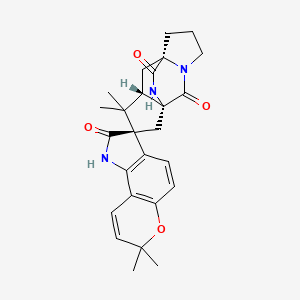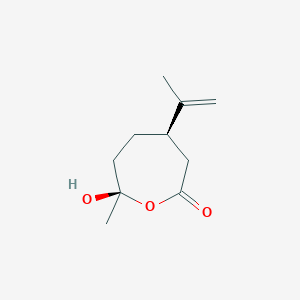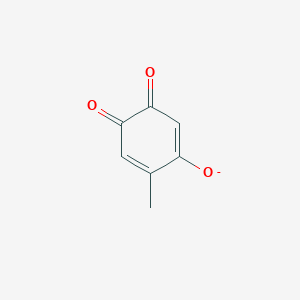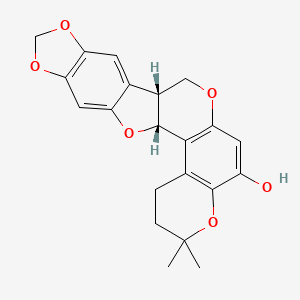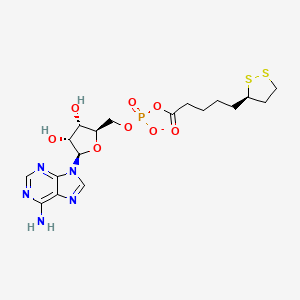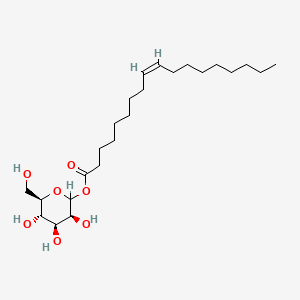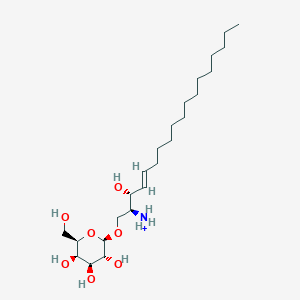
神经毒素(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Psychosine(1+) is the ammonium ion resulting from the protonation of the amino group of psychosine. It has a role as a human metabolite. It is a conjugate acid of a psychosine.
An intermediate in the biosynthesis of cerebrosides. It is formed by reaction of sphingosine with UDP-galactose and then itself reacts with fatty acid-Coenzyme A to form the cerebroside.
科学研究应用
在神经系统疾病中的作用
神经毒素(半乳糖神经鞘氨醇)是一种有毒代谢物,由于半乳糖脑苷脂酶 (GALC) 活性缺乏,在球形细胞白细胞营养不良 (GLD) 中积累。这种积累导致少突胶质细胞程序性死亡和人类患者和动物模型中的脱髓鞘。一项研究调查了类胰岛素生长因子-1 (IGF-1) 在改变培养小鼠少突胶质细胞祖细胞中神经毒素的凋亡效应中的潜在作用,表明 IGF-1 主要通过 PI3K/Akt 通路提供针对神经毒素诱导的细胞死亡的保护(Zaka et al., 2005)。
分子靶标的识别
一项研究合成了神经毒素的光反应类似物,以识别神经毒素的分子靶标,这对于理解神经毒素诱导的细胞毒性背后的机制至关重要。该类似物显示出与神经毒素相似的受体激活效力,表明其在光激活和交联后识别神经毒素的同源受体中的潜在用途(Lankalapalli et al., 2010)。
对膜动力学和脂质筏的影响
神经毒素的积累在膜脂质筏中引入结构和功能变化,导致细胞功能障碍。一项研究强调了在克拉伯病 (KD) 治疗中清除脂质筏中过量的神经毒素病原体的重要性,因为神经毒素会抑制神经细胞中的筏介导的内吞作用(White et al., 2011)。
属性
产品名称 |
Psychosine(1+) |
|---|---|
分子式 |
C24H48NO7+ |
分子量 |
462.6 g/mol |
IUPAC 名称 |
[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]azanium |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/p+1/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1 |
InChI 键 |
HHJTWTPUPVQKNA-PIIMIWFASA-O |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[NH3+])O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)[NH3+])O |
同义词 |
Galactoside, Sphingosine Galactosylsphingosine Psychosine Sphingosine Galactoside |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



